CCR2 vs. CCR5 Selectivity: A 4-Fold Differential in Functional Antagonism
This compound, when elaborated at the 5-position, demonstrates preferential functional antagonism at the CCR2 receptor (IC₅₀ = 700 nM) over the CCR5 receptor (IC₅₀ = 2900 nM) in human cell-based chemotaxis assays [1]. The 4-fold selectivity window for CCR2, contrasted with a third chemokine receptor CXCR2 where activity is weak (IC₅₀ = 10,000 nM), establishes a defined selectivity profile. This is particularly meaningful when compared to dual CCR2/CCR5 antagonists that often lack this degree of functional discrimination in a single assay platform.
| Evidence Dimension | Functional GPCR Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | CCR2: 700 nM; CCR5: 2900 nM; CXCR2: 10,000 nM |
| Comparator Or Baseline | CCR2 IC₅₀ (700 nM) as internal reference for selectivity window |
| Quantified Difference | 4.1-fold greater potency at CCR2 vs. CCR5; 14.3-fold greater potency at CCR2 vs. CXCR2 |
| Conditions | Human THP-1 cells (CCR2); Human PBMC cells (CCR5); Human PMN cells (CXCR2). All assays measured inhibition of chemokine-induced chemotaxis (CCL2, CCL4, CXCL8 respectively) over 2 hours in a trans-well migration format [1]. |
Why This Matters
Procurement of this scaffold enables SAR exploration of CCR2-selective chemical matter, avoiding confounding activity at CCR5 which can complicate immunological target validation studies.
- [1] BindingDB. (n.d.). Activity data for BDBM50339635: CCR2 IC₅₀ = 700 nM, CCR5 IC₅₀ = 2900 nM, CXCR2 IC₅₀ = 10,000 nM. View Source
